N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide is a compound that features two thiophene rings connected by a sulfonamide linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with ethylenediamine, followed by further sulfonation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale sulfonation reactions. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar biological activities.
N-(2-thiophenyl)thiophene-2-sulfonamide: Another derivative with a different substitution pattern on the thiophene rings.
Uniqueness
N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide is unique due to its dual thiophene rings connected by an ethylene bridge, which enhances its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C10H12N2O4S4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylsulfonylamino)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S4/c13-19(14,9-3-1-7-17-9)11-5-6-12-20(15,16)10-4-2-8-18-10/h1-4,7-8,11-12H,5-6H2 |
InChI Key |
VASNCUUCJVLFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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